Cas no 1556909-99-9 (6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine)

6-Chloro-N-(2,2-difluoroethyl)pyrazin-2-amine is a pyrazine derivative featuring a chloro substituent at the 6-position and a 2,2-difluoroethylamino group at the 2-position. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The presence of both chloro and difluoroethyl groups enhances its reactivity, enabling selective functionalization for further derivatization. Its stable yet modifiable structure makes it suitable for applications in drug discovery and material science. The compound exhibits favorable physicochemical properties, including moderate solubility and stability under standard conditions, facilitating its use in diverse synthetic pathways.
6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine structure
1556909-99-9 structure
Product name:6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine
CAS No:1556909-99-9
MF:C6H6ClF2N3
MW:193.581746578217
MDL:MFCD23728389
CID:5617040
PubChem ID:79098852

6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1556909-99-9
    • AKOS017649590
    • EN300-2999980
    • 6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine
    • 2-Pyrazinamine, 6-chloro-N-(2,2-difluoroethyl)-
    • MDL: MFCD23728389
    • Inchi: 1S/C6H6ClF2N3/c7-4-1-10-3-6(12-4)11-2-5(8)9/h1,3,5H,2H2,(H,11,12)
    • InChI Key: OBIXFCGMARNHPW-UHFFFAOYSA-N
    • SMILES: ClC1=CN=CC(=N1)NCC(F)F

Computed Properties

  • Exact Mass: 193.0218312g/mol
  • Monoisotopic Mass: 193.0218312g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.8Ų
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.433±0.06 g/cm3(Predicted)
  • Boiling Point: 276.9±40.0 °C(Predicted)
  • pka: 2.82±0.25(Predicted)

6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2999980-0.25g
6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine
1556909-99-9 95.0%
0.25g
$452.0 2025-03-19
Enamine
EN300-2999980-0.5g
6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine
1556909-99-9 95.0%
0.5g
$713.0 2025-03-19
Enamine
EN300-2999980-5.0g
6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine
1556909-99-9 95.0%
5.0g
$2650.0 2025-03-19
Aaron
AR028812-100mg
6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine
1556909-99-9 95%
100mg
$461.00 2025-02-17
1PlusChem
1P0287SQ-50mg
6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine
1556909-99-9 95%
50mg
$315.00 2024-06-20
1PlusChem
1P0287SQ-10g
6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine
1556909-99-9 95%
10g
$4919.00 2024-06-20
1PlusChem
1P0287SQ-1g
6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine
1556909-99-9 95%
1g
$1192.00 2024-06-20
1PlusChem
1P0287SQ-2.5g
6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine
1556909-99-9 95%
2.5g
$2276.00 2024-06-20
Enamine
EN300-2999980-1.0g
6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine
1556909-99-9 95.0%
1.0g
$914.0 2025-03-19
Enamine
EN300-2999980-1g
6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine
1556909-99-9 95%
1g
$914.0 2023-09-06

Additional information on 6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine

Comprehensive Overview of 6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine (CAS No. 1556909-99-9)

6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrazine core substituted with a chloro group and a difluoroethylamine side chain, makes it a valuable intermediate for drug discovery and material science applications. Researchers are increasingly interested in this compound due to its versatility in synthesizing novel bioactive molecules, particularly in the fields of kinase inhibitors and antimicrobial agents.

The compound's CAS No. 1556909-99-9 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and commercial contexts. Recent studies highlight its role in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds, a hot topic in medicinal chemistry circles. Its difluoroethyl moiety is particularly noteworthy, as fluorinated groups are known to enhance metabolic stability and bioavailability—key concerns for modern drug developers.

In the context of green chemistry trends, 6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine has drawn attention for its potential in sustainable synthesis routes. Computational chemists frequently investigate its molecular docking capabilities, leveraging AI-driven drug design platforms to predict interactions with biological targets. This aligns with growing industry demand for in silico methods to reduce experimental costs.

The compound's structure-activity relationship (SAR) profile makes it a frequent subject in patent literature, especially for heterocyclic compound innovations. Analytical chemists emphasize its distinct NMR fingerprint and HPLC retention time, which facilitate quality control in manufacturing. These characteristics address common search queries about compound characterization techniques and purity assessment methods.

Emerging applications in crop protection chemicals have expanded interest in this molecule beyond pharmaceuticals. Its pyrazine scaffold demonstrates promising activity against plant pathogens when modified, responding to the agricultural sector's need for next-generation fungicides. This dual-use potential frequently appears in cross-industry collaboration discussions.

From a supply chain perspective, CAS No. 1556909-99-9 is monitored by specialty chemical distributors catering to contract research organizations (CROs). The compound's scalable synthesis and regulatory compliance status make it attractive for custom synthesis services—a frequently searched term among pharmaceutical procurement specialists.

Recent advancements in continuous flow chemistry have enabled more efficient production of derivatives from this intermediate, addressing industry pain points about process intensification. The chloropyrazine component's reactivity allows diverse cross-coupling reactions, a subject of numerous webinars and technical whitepapers in organic chemistry forums.

Quality assurance protocols for 6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine often involve LC-MS and GC-MS analysis, reflecting broader trends in analytical method validation. These procedures answer common laboratory questions about impurity profiling and stability testing under ICH guidelines—topics dominating search engine queries in analytical chemistry communities.

The compound's crystallographic data has been studied using X-ray diffraction, providing insights into its molecular packing behavior. Such information is invaluable for formulation scientists working on solid-state properties optimization, a critical aspect of preformulation studies in drug development pipelines.

As the chemical industry shifts toward data-driven research, 1556909-99-9 has become a case study in chemical informatics databases. Its QSAR (Quantitative Structure-Activity Relationship) parameters are frequently modeled to predict derivatives' properties, aligning with the pharmaceutical sector's emphasis on digital transformation.

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